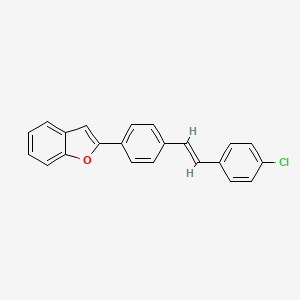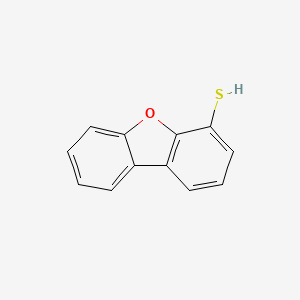![molecular formula C43H42N2P2 B12886837 (17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine](/img/structure/B12886837.png)
(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine is a complex organic compound known for its unique structure and significant applications in various fields of science and industry. This compound features a dibenzo[b,d][1,6]diazacyclotridecine core with diphenylphosphino groups, making it a valuable ligand in coordination chemistry and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine typically involves multi-step organic reactions. The process begins with the formation of the dibenzo[b,d][1,6]diazacyclotridecine core, followed by the introduction of diphenylphosphino groups. Common reagents used in these reactions include phosphine ligands, palladium catalysts, and various solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The diphenylphosphino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents like dichloromethane or toluene to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the compound.
科学研究应用
(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine has numerous applications in scientific research:
Chemistry: It is widely used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of (17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved depend on the specific application and the metal center used in the coordination complex.
相似化合物的比较
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used bidentate ligand in coordination chemistry.
1,3-Bis(diphenylphosphino)propane (DPPP): Another bidentate ligand with similar applications.
Triphenylphosphine (TPP): A monodentate ligand commonly used in various catalytic processes.
Uniqueness
(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine is unique due to its dibenzo[b,d][1,6]diazacyclotridecine core, which provides additional stability and versatility in forming coordination complexes. This structural feature distinguishes it from other similar compounds and enhances its effectiveness in specific applications.
属性
分子式 |
C43H42N2P2 |
|---|---|
分子量 |
648.8 g/mol |
IUPAC 名称 |
(21-diphenylphosphanyl-8,16-diazatricyclo[15.4.0.02,7]henicosa-1(17),2(7),3,5,18,20-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C43H42N2P2/c1-2-16-32-44-38-28-18-30-40(46(34-20-8-4-9-21-34)35-22-10-5-11-23-35)42(38)43-39(45-33-17-3-1)29-19-31-41(43)47(36-24-12-6-13-25-36)37-26-14-7-15-27-37/h4-15,18-31,44-45H,1-3,16-17,32-33H2 |
InChI 键 |
BFICRVYQJYTUFV-UHFFFAOYSA-N |
规范 SMILES |
C1CCCNC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)NCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)


![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)
![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)
![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)


![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonamide](/img/structure/B12886823.png)




